molecular formula C19H14N2O2S B5541203 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5541203
M. Wt: 334.4 g/mol
InChI Key: BUXRDXMSBNLPFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and related compounds involves several steps, including the reaction of hydrazino with various aldehydes and other precursors. For example, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide with various aldehydes resulted in compounds tested for antimicrobial and anti-inflammatory activities, demonstrating the synthetic versatility of benzoxazole derivatives (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide is crucial for its chemical and biological activity. Studies involving silylated derivatives and related compounds have provided insights into their structure through NMR spectroscopy, X-ray crystal analysis, and DFT methods, revealing the importance of the benzoxazole moiety and its substitutions (Nikonov et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and its derivatives can lead to a variety of products with significant bioactivity. For instance, derivatives synthesized from 2-(4-aminophenyl)benzothiazole structures showed potential antitumor activity, indicating the compound's reactivity and utility in drug discovery (Yurttaş, Tay, & Demirayak, 2015).

Physical Properties Analysis

The physical properties of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and similar compounds are influenced by their molecular structure. The crystallization, melting points, and solubility can be significantly affected by minor changes in the molecular framework, as demonstrated by various synthesized compounds' characterization data (Lazareva et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, pKa values, and the potential for forming derivatives with antimicrobial activity, are critical for understanding N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide's utility. Studies have shown that the introduction of various substituents can significantly alter these properties, leading to compounds with a broad spectrum of activity against microorganisms (Arpaci, Şener, Yalcin, & Altanlar, 2002).

Scientific Research Applications

Scientific Research Applications of Related Compounds

Benzoxazole Derivatives

Benzoxazole derivatives, similar to the core structure of the compound , are notable for their diverse biological activities. Research has indicated their potential in various therapeutic areas, including their role as hypnotic agents in treating insomnia, as seen in the study of Zaleplon, a non-benzodiazepine hypnotic (Heydorn, 2000). Their versatility extends to antimicrobial, antifungal, and antiviral applications, making them a subject of interest for drug development.

Thiophene Analogues

The inclusion of a thiophene moiety, as seen in the compound of interest, contributes to the chemical diversity and pharmacological properties of molecules. Thiophene analogues have been explored for their carcinogenic potential and environmental persistence, underscoring the importance of understanding their biological interactions and transformation products (Ashby et al., 1978).

Advanced Oxidation Processes

Compounds with complex structures, including benzoxazole and thiophene derivatives, are subjects of environmental studies focused on their degradation through advanced oxidation processes. This research is crucial for assessing the environmental impact and developing methods for removing pharmaceuticals and personal care products from water sources (Vo et al., 2019).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRDXMSBNLPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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